molecular formula C15H21N3O B2528878 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one CAS No. 280141-74-4

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one

Cat. No. B2528878
CAS RN: 280141-74-4
M. Wt: 259.353
InChI Key: JSGWSNDIQYWPTH-UHFFFAOYSA-N
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Description

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a chemical compound with the empirical formula C16H25N3 . It is a solid substance and its molecular weight is 259.39 .


Molecular Structure Analysis

The SMILES string for this compound is C1CN(CCN1)C2CCN(CC2)Cc3ccccc3 . This represents the molecular structure of the compound in terms of the arrangement of atoms and their connectivity.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 259.39 . The empirical formula is C16H25N3 .

Scientific Research Applications

NLRP3 Inflammasome Inhibitor

This compound has been used in the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized . Compounds 9, 13, and 18, able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, emerged as the most promising NLRP3 inhibitors of the series .

Anticancer Activity

The 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound, a derivative of “1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one”, has been synthesized and showed high cytotoxic potential against five leukemia cell lines . This compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole .

Pharmacophore Hybridization

The compound has been used in a pharmacophore-hybridization strategy by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .

Protein-Ligand Binding Mechanism

Computational simulations were applied for building the first complete model of the NLRP3 inactive state and for identifying possible binding sites available to the tested compounds . The analyses led to suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

ATPase Activity Reduction

The selected compounds were evaluated for their ability to reduce the ATPase activity of human recombinant NLRP3 using a newly developed assay .

Pyroptosis Inhibition

The obtained compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis .

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15-16-8-11-18(15)14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGWSNDIQYWPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one

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